Benidipin

Übersicht

Beschreibung

Benidipin ist ein Dihydropyridin-Kalziumkanalblocker, der hauptsächlich zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird. Es ist bekannt für seine dreifache L-, T- und N-Typ-Kalziumkanalblockade, die zu seinen reno- und kardioprotektiven Wirkungen beitragen . This compound wurde 1981 patentiert und 1991 für den medizinischen Gebrauch zugelassen .

Wissenschaftliche Forschungsanwendungen

Benidipin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Angina pectoris eingesetzt . Die Forschung hat gezeigt, dass this compound die arterielle Steifigkeit verbessern und den Blutdruck senken kann, was es zu einem wertvollen therapeutischen Mittel macht . Zusätzlich wurden this compound-beladene Magnesiumsilikat-Nanopartikel hinsichtlich ihres Potenzials zur Förderung der Knochenregeneration untersucht . Im Bereich der Chemie ist die einzigartige Struktur und Reaktivität von this compound ein interessantes Thema für die Untersuchung von Kalziumkanalblockern und ihrer Wechselwirkungen mit biologischen Systemen .

Wirkmechanismus

This compound übt seine Wirkungen durch Hemmung von L-, N- und T-Typ-Kalziumkanälen aus, die an der Regulierung des Kalziumeinstroms in die Zellen beteiligt sind . Diese Hemmung führt zu Vasodilatation, reduziertem Blutdruck und verminderter Herzbelastung. This compound besitzt auch antioxidative Eigenschaften und kann die Produktion von Stickstoffmonoxid stimulieren, was zu seinen kardioprotektiven Wirkungen beiträgt . Die hohe Affinität von this compound zu Zellmembranen verstärkt seine lang anhaltende pharmakologische Aktivität .

Wirkmechanismus

Target of Action

Benidipine is a dihydropyridine-derived calcium channel blocker . It primarily targets the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts by inhibiting the L, N, and T type calcium channels . This inhibition is achieved through its high affinity for the dihydropyridine (DHP) binding site on the cell membranes . By blocking these channels, Benidipine prevents the influx of calcium ions into the cells, thereby causing vasodilation and reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Benidipine is the calcium signaling pathway . By inhibiting calcium channels, Benidipine reduces the intracellular concentration of calcium ions, which in turn affects various downstream processes. These include the contraction of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . Additionally, Benidipine has been shown to have anti-oxidative activity, stimulate nitric oxide production, suppress adhesion molecules expression, stimulate osteoblast differentiation, and suppress the proliferation of vascular smooth muscle cells and mesangial cells .

Pharmacokinetics

Its long-lasting activity can be attributed to its high affinity for cell membranes from the DHP binding site .

Biochemische Analyse

Biochemical Properties

Benidipine interacts with several enzymes and proteins, primarily calcium channels. It has a unique mechanism of action that involves blocking three types of calcium channels: L, N, and T . The nature of these interactions involves the inhibition of calcium influx into cells, which modulates the function of these cells .

Cellular Effects

Benidipine has a high vascular selectivity and is expected to show protective effects on vascular endothelial cells . It also has renal protective effects, as shown in several basic and clinical studies . Moreover, it has been noted to have anti-oxidative action and enhances nitric oxide production .

Molecular Mechanism

The molecular mechanism of Benidipine involves its action as a calcium channel blocker. It inhibits the influx of calcium ions into cells through L, N, and T type calcium channels . This action can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Benidipine have been studied over time in laboratory settings. It has been found to have long-acting effects due to its unique mechanisms of action

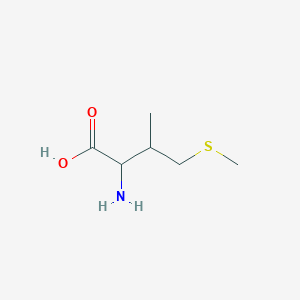

Metabolic Pathways

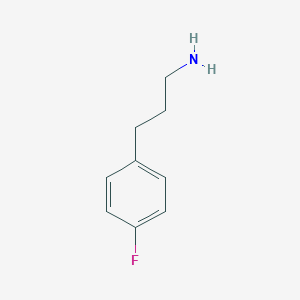

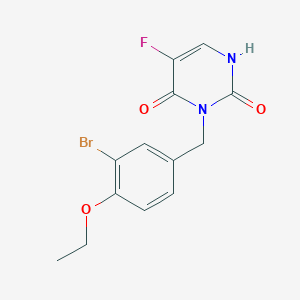

Benidipine is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylbenidipine and dehydrobenidipine . The metabolism is mainly performed by CYP3A4 and CYP3A5 .

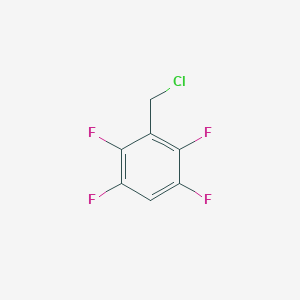

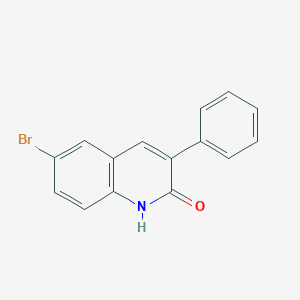

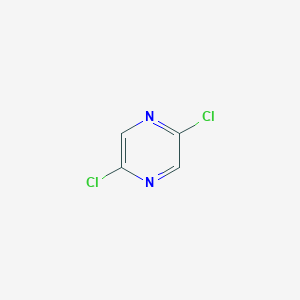

Vorbereitungsmethoden

Die Herstellung von Benidipinhydrochlorid umfasst mehrere Synthese-schritte. Ein Verfahren umfasst die Synthese von gemischten Anhydriden durch Zugabe von 2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridin-5-methylcarboxylat-3-carbonsäure zu einem organischen Lösungsmittel, gefolgt von der Zugabe von Chlorophosphit unter alkalischen Bedingungen. Diese Reaktion wird bei Temperaturen zwischen 20 und 30 °C für 1-2 Stunden durchgeführt. Die resultierende Reaktionsflüssigkeit wird dann mit N-Benzyl-3-hydroxypiperidin kombiniert und 4-6 Stunden unter Rückfluss erhitzt, um Benidipin zu erhalten . Dieses Verfahren zeichnet sich durch seine Einfachheit, hohe Ausbeute und milden Reaktionsbedingungen aus, was es für die industrielle Produktion geeignet macht .

Analyse Chemischer Reaktionen

Benidipin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von this compound-N-oxid führen, während die Reduktion this compound-Alkohol-Derivate ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Benidipin wird häufig mit anderen Dihydropyridin-Kalziumkanalblockern wie Amlodipin und Nifedipin verglichen. Obwohl alle drei Verbindungen ähnliche Wirkmechanismen teilen, heben sich die dreifache Kalziumkanalblockade und die hohe Membranaffinität von this compound ab . Amlodipin beispielsweise zielt in erster Linie auf L-Typ-Kalziumkanäle ab und hat eine längere Halbwertszeit, was es für die einmal tägliche Dosierung geeignet macht . Nifedipin hingegen hat eine kürzere Wirkdauer und wird häufig zur akuten Behandlung von Bluthochdruck eingesetzt . Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Option für Patienten, die eine umfassende Kalziumkanalblockade benötigen.

Eigenschaften

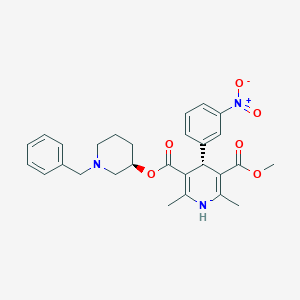

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022648 | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105979-17-7 | |

| Record name | Benidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>193ºC | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)

![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)